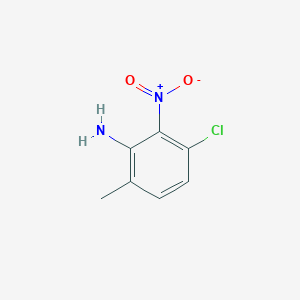

3-Chloro-6-methyl-2-nitroaniline

Description

Properties

IUPAC Name |

3-chloro-6-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUCSJAKXOTDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303146 | |

| Record name | 3-chloro-6-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13852-53-4 | |

| Record name | 13852-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Optimization for 3 Chloro 6 Methyl 2 Nitroaniline

Conventional Chemical Synthesis Pathways

Traditional methods for synthesizing 3-Chloro-6-methyl-2-nitroaniline primarily rely on transformations of substituted toluene (B28343) and aniline (B41778) precursors. These routes, while established, often involve multiple steps and can generate significant waste.

Synthesis from Substituted Toluene Precursors

A common starting point for the synthesis is the modification of a toluene derivative, specifically through the transformation of 2-Chloro-6-nitrotoluene (B1664060).

The direct synthesis of this compound from 2-Chloro-6-nitrotoluene is not a direct reductive transformation. Instead, 2-chloro-6-nitrotoluene serves as a precursor for the synthesis of related compounds. For instance, the hydrogenation of 2-chloro-6-nitrotoluene (2-CNT) can yield 3-chloro-2-methylaniline (B42847). researchgate.net This reaction is often carried out using a palladium on carbon (Pd/C) catalyst in a solvent-free condition. researchgate.net Research has shown that this catalytic hydrogenation can achieve high selectivity with minimal dehalogenation byproducts, with yields of the desired haloamine exceeding 98%. researchgate.net The reaction kinetics are reported to be zero-order with respect to hydrogen and first-order with respect to 2-CNT, with an apparent activation energy of 60.58 kJ/mol. researchgate.net

It is important to note that some literature describes a multi-step synthesis starting from 2-chloro-6-nitrotoluene to produce other complex molecules, where the initial steps involve condensation and reduction to form intermediates like 4-chloroindole-2-carboxylic acid. thieme-connect.com

Table 1: Hydrogenation of 2-Chloro-6-nitrotoluene

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | researchgate.net |

| Substrate | 2-Chloro-6-nitrotoluene (2-CNT) | researchgate.net |

| Product | 3-Chloro-2-methylaniline | researchgate.net |

| Selectivity | >98% | researchgate.net |

| Reaction Order (Hydrogen) | Zero | researchgate.net |

| Reaction Order (2-CNT) | First | researchgate.net |

| Apparent Activation Energy | 60.58 kJ/mol | researchgate.net |

Multi-step Approaches from Aniline Derivatives

An alternative and widely utilized strategy involves the synthesis from various aniline derivatives through a series of reactions, including nitration, methylation, and diazotization.

One common pathway begins with the nitration of an aniline derivative. For example, starting with 3-chloro-6-methyl-aniline, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce a nitro group. smolecule.com The resulting nitroaniline is then subjected to N-methylation. smolecule.com This methylation step can be achieved using methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Another approach involves the nitration of o-chloroacetanilide in glacial acetic acid with concentrated nitric acid. researchgate.net This is followed by hydrolysis to yield 2-chloro-6-nitroaniline. researchgate.net

A different route starts with 3-chloroaniline, which undergoes formylation to protect the amine group, followed by nitration and subsequent hydrolysis to yield 5-chloro-2-nitroaniline. google.com This intermediate is then methylated. A process for the N-monomethylation of nitroanilines using a mixture of sulfuric acid and formaldehyde (B43269) (or paraformaldehyde) has also been described. google.com

Table 2: Representative Nitration and N-Methylation Strategies

| Starting Material | Key Steps | Reagents | Product | Reference |

| 3-Chloro-6-methyl-aniline | Nitration, N-Methylation | Nitric acid/Sulfuric acid, Methylating agent | This compound | smolecule.com |

| o-Chloroacetanilide | Nitration, Hydrolysis | Conc. nitric acid/Glacial acetic acid | 2-Chloro-6-nitroaniline | researchgate.net |

| 3-Chloroaniline | Formylation, Nitration, Hydrolysis, Methylation | Formic acid, Nitric acid/Acetic anhydride (B1165640), NaOH, Methylating agent | 5-Chloro-N-methyl-2-nitroaniline | google.com |

| Nitroanilines | N-Monomethylation | Sulfuric acid, Formaldehyde/Paraformaldehyde | N-methyl-nitroanilines | google.com |

Diazotization reactions followed by reduction offer another synthetic avenue. For instance, 3-chloro-5-methyl-4-nitroaniline can be used as a starting material. google.com This compound undergoes a diazotization reaction in the presence of sulfuric acid and sodium nitrite (B80452), followed by reduction with hypophosphorous acid to form an intermediate. google.com A subsequent reduction, often with iron powder, yields 2-chloro-6-methylaniline (B140736). google.comgoogle.com This one-pot method is noted for its use of water as a solvent, aligning with green chemistry principles. google.com

Another documented process involves the reaction of 2-methyl-4-nitroaniline (B30703) with a chlorinating agent like t-butylhypochlorite to produce 2-chloro-4-nitro-6-methylaniline. google.comgoogleapis.com This intermediate is then deaminated via a diazotization reaction with sodium nitrite to give 3-chloro-5-nitrotoluene. google.comgoogleapis.com

Table 3: Diazotization and Reduction Routes

| Starting Material | Key Steps | Reagents | Product | Reference |

| 3-Chloro-5-methyl-4-nitroaniline | Diazotization, Reduction (Hypophosphorous acid), Reduction (Iron powder) | H₂SO₄, NaNO₂, H₃PO₂, Fe | 2-Chloro-6-methylaniline | google.comgoogle.com |

| 2-Methyl-4-nitroaniline | Chlorination, Deamination (Diazotization) | t-butylhypochlorite, NaNO₂ | 3-Chloro-5-nitrotoluene | google.comgoogleapis.com |

Green Chemistry Principles Applied to this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound and related compounds, several green chemistry approaches have been explored.

One notable example is the use of water as a solvent in the diazotization-reduction synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline. google.com This avoids the use of volatile and often hazardous organic solvents.

Furthermore, solvent-free mechanochemical methods have been investigated for related reactions. For instance, the synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide from this compound and acetic anhydride has been achieved with an 88% yield in just 45 minutes using high-speed ball milling. smolecule.com This technique eliminates the need for solvents, reduces waste, and simplifies the purification process. smolecule.com

The use of catalytic hydrogenation, as mentioned earlier, is also considered a greener alternative to traditional reduction methods that use stoichiometric reducing agents like iron powder, as it generates less inorganic waste. researchgate.net

While not directly applied to the target molecule in the provided search results, the broader field of organic synthesis is seeing increased use of techniques like ultrasound and microwave irradiation to accelerate reactions and improve yields, often with reduced energy consumption and waste generation. researchgate.net These methods hold potential for optimizing the synthesis of this compound in the future.

Atom Economy and Waste Minimization in Reaction Design

The concept of atom economy, a cornerstone of green chemistry, is paramount in the modern synthesis of this compound. It emphasizes the maximization of the incorporation of all materials used in the process into the final product. sphinxsai.com Traditional methods for the synthesis of related acetanilides often have lower atom economy, in the range of 72% to 82%. sphinxsai.com However, newer approaches are showing significant improvements.

Solvent-free mechanochemical methods, for instance, have demonstrated a remarkable increase in atom economy. smolecule.com In the synthesis of a derivative, N-(3-chloro-6-methyl-2-nitrophenyl)acetamide, a high-speed ball milling technique reacting this compound with acetic anhydride achieved a high yield in a significantly shorter time compared to solution-phase reactions. smolecule.com This method not only reduces waste by eliminating the need for volatile organic solvents but also simplifies the purification process as unreacted reagents remain adsorbed onto the milling media. smolecule.com

A key metric for evaluating the environmental impact of a chemical process is the E-factor, which is the ratio of the mass of waste to the mass of the product. smolecule.com A comparison between solvent-free mechanochemical synthesis and traditional solution-phase reactions for a related acetamide (B32628) highlights the substantial waste reduction achieved. The mechanochemical method boasts a much lower E-factor, underscoring its environmental benefits. smolecule.com

Table 1: Comparison of Synthetic Methods for a Related Acetamide

| Metric | Solvent-Free Mechanochemical Method | Solution-Phase Reaction |

|---|---|---|

| Yield | 88% (in 45 minutes) | - (in 6-8 hours) |

| Atom Economy | 91% | 78% |

| E-Factor | 0.8 | 5.2 |

Data derived from a study on the synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide. smolecule.com

Implementation of Aqueous and Solvent-Free Reaction Media

The use of greener solvents, particularly water, or the elimination of solvents altogether, is a significant trend in the synthesis of this compound and its precursors. Water is a desirable solvent as it is non-toxic, inexpensive, and readily available. google.com

A patented method for the synthesis of 2-chloro-6-methylaniline, a related compound, utilizes water as the solvent. google.com This "one-pot" reaction involves diazotization followed by reduction and demonstrates the feasibility of aqueous media for such transformations, aligning with the principles of green chemistry. google.com Another approach to a related compound, 2-chloro-6-methylaniline, also employs water as a solvent, highlighting the move towards more environmentally benign synthesis routes. guidechem.com

Solvent-free reactions, as mentioned in the context of mechanochemistry, offer a powerful alternative to traditional solvent-based syntheses. smolecule.com These methods not only reduce environmental impact but can also lead to faster reaction times and simplified product isolation. smolecule.com

Catalytic Approaches for Sustainable Production (e.g., Nanocatalysis, Palladium/Carbon Systems)

Catalysis plays a crucial role in developing sustainable synthetic routes by enabling reactions to proceed under milder conditions and with greater selectivity, thereby reducing energy consumption and waste.

In the broader context of organic synthesis, nanocatalysts are gaining attention for their high efficiency. For instance, NiO/Co3O4@N-GQDs spherical composites have been used as a nanocatalyst in the synthesis of spiro heterocycles in water, demonstrating the potential of nanomaterials in green chemistry. researchgate.net While specific applications to this compound are still emerging, the principles are transferable.

Palladium on carbon (Pd/C) is a well-established and versatile catalyst in organic synthesis, particularly for hydrogenation reactions. While direct catalytic synthesis of this compound using Pd/C is not extensively detailed in the provided results, related reductions, such as the conversion of nitro groups, are common applications for this catalytic system. The high activity and selectivity of Pd/C catalysts, along with their stability and recyclability, make them a valuable tool for sustainable chemical production. researchgate.net

Microwave and Ultrasound Assisted Synthesis Techniques

Microwave and ultrasound irradiation are non-conventional energy sources that can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. arabjchem.orgat.ua

Microwave-assisted organic synthesis (MAOS) has been shown to be highly effective for a wide range of reactions. researchgate.net The rapid and efficient internal heat transfer provided by microwaves can dramatically reduce reaction times and improve yields. researchgate.netarabjchem.org For example, in the synthesis of certain coumarin-thiazole derivatives, microwave irradiation reduced the reaction time from 10-12 hours to just 8-12 minutes, with an increase in product yield. arabjchem.org This technology holds significant promise for the efficient production of this compound.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of sound waves to induce cavitation, which can enhance reaction rates and yields. researchgate.net This method has been successfully applied to various organic transformations, including the synthesis of chalcones, demonstrating its potential for broader applications in chemical synthesis. researchgate.net The use of ultrasound can lead to shorter reaction times and improved efficiency, aligning with the goals of process intensification. mdpi.com

Process Intensification and Purity Enhancement in this compound Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This, coupled with advanced purification methods, is key to producing high-purity this compound.

Optimization of Reaction Parameters for Yield and Selectivity

Careful optimization of reaction parameters such as temperature, reaction time, and molar ratios of reactants is crucial for maximizing the yield and selectivity of the desired product.

In the synthesis of a related compound, 2-chloro-6-methylaniline, specific molar ratios of reactants and defined temperature ranges for different reaction steps have been identified as optimal for achieving high product yields. google.comguidechem.com For instance, the diazotization and reduction steps are ideally carried out at 0-5°C, while a subsequent reduction step is optimal at 85-95°C. google.comguidechem.com Such precise control over reaction conditions is essential for industrial-scale production.

The choice of catalyst and reaction medium also significantly influences yield and selectivity. Microwave-assisted syntheses, for example, have demonstrated the ability to improve both yield and purity compared to conventional methods. arabjchem.org

Advanced Isolation and Purification Methodologies

The final purity of this compound is critical for its subsequent use. Advanced isolation and purification techniques are therefore essential.

Common purification methods for related anilines include recrystallization and column chromatography. smolecule.comguidechem.com In one documented procedure for a similar compound, after the initial reaction, the product is filtered, and the filtrate is cooled and extracted. The combined organic phases are then dried and concentrated to yield a crude product, which is further purified by column chromatography to obtain the pure compound with a high yield. guidechem.com While effective, these methods can be solvent and time-intensive.

Research into more efficient purification strategies is ongoing. The development of synthetic methods that yield a purer crude product, such as the mechanochemical approach where unreacted reagents are easily separated, can significantly simplify the purification process. smolecule.com Additionally, the use of microwave-assisted synthesis has been noted to improve the purity of the final products. arabjchem.org

Chemical Reactivity and Mechanistic Studies of 3 Chloro 6 Methyl 2 Nitroaniline

Nucleophilic Substitution Reactions of the Chloro Group

The chloro substituent in 3-Chloro-6-methyl-2-nitroaniline is subject to nucleophilic substitution, a reaction characteristic of halogenated nitroaromatic compounds. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack. This activation facilitates the displacement of the chloro group by various nucleophiles.

Commonly, this reaction is carried out under basic conditions, for instance, using sodium hydroxide (B78521) or potassium carbonate. The specific conditions, such as the choice of nucleophile, solvent, and temperature, will dictate the outcome and efficiency of the substitution. For example, reaction with alkoxides would yield the corresponding ether, while reaction with amines would produce a substituted diphenylamine (B1679370) derivative. The kinetics of such reactions are influenced by the electronic nature of the substituents on the benzene (B151609) ring and the nucleophilicity of the attacking species.

Reduction Reactions of the Nitro Group to Amine Functionality

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding the corresponding diamine, which is a valuable synthetic intermediate. This reduction can be achieved through several methods, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation offers a clean and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Common Catalysts and Conditions for Nitro Group Reduction:

| Catalyst | Reducing Agent | Solvent | Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol, Ethyl Acetate | Room temperature to moderate heat, atmospheric to elevated pressure |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid, Ethanol | Room temperature, atmospheric pressure |

| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) | Ethanol | Elevated temperature and pressure |

The mechanism of catalytic hydrogenation is believed to involve the adsorption of the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before the final amine is formed. Kinetic studies of similar nitroarene reductions have shown that the reaction rate can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the nature of the solvent. The selectivity of the hydrogenation can also be a critical aspect, especially in molecules with multiple reducible functional groups.

Chemical reduction provides an alternative to catalytic hydrogenation and is often preferred in laboratory and industrial settings due to its practicality and cost-effectiveness.

Iron Powder: A classic and widely used method for nitro group reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. scribd.com This method is known for its reliability and tolerance of various other functional groups. scribd.com The reaction is typically carried out in a protic solvent like water or ethanol. The mechanism involves the oxidation of iron to ferrous ions, with the concomitant reduction of the nitro group. The reaction temperature is often elevated to ensure a reasonable reaction rate. google.com

Polysulfides (Zinin Reduction): The Zinin reduction utilizes alkali metal sulfides, hydrosulfides, or polysulfides as the reducing agent. sciencemadness.orggoogle.com This method is particularly useful for the selective reduction of one nitro group in dinitro or trinitro compounds. sciencemadness.orggoogle.comstackexchange.com The reaction is typically performed in an aqueous or alcoholic medium. sciencemadness.org The choice of the sulfur-based reagent and the reaction conditions can be tuned to control the extent of reduction. google.comstackexchange.com For instance, sodium sulfide (B99878) or ammonium (B1175870) polysulfide are common reagents for this transformation. sciencemadness.org

Other chemical reducing agents that can be employed include tin(II) chloride in hydrochloric acid and sodium dithionite. The choice of the reducing agent often depends on the specific substrate, the desired selectivity, and the scale of the reaction.

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound is substituted with both activating (amino and methyl) and deactivating (nitro and chloro) groups, which direct incoming electrophiles to specific positions. The amino group is a powerful activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. Conversely, the nitro group is a strong deactivating, meta-director, and the chloro group is a deactivating, ortho-, para-director.

Coupling Reactions for Azo Compound Formation

The amine functionality of this compound, or more commonly, its reduced form, 3-chloro-6-methyl-1,2-diaminobenzene, can participate in azo coupling reactions. This reaction is fundamental to the synthesis of a wide variety of azo dyes. ijirset.com

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. scispace.comlearncbse.in

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. scispace.com This component is typically an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. ijirset.comscispace.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated ring of the coupling component to form the characteristic azo (-N=N-) linkage. scispace.com

The pH of the reaction medium is a critical parameter in azo coupling. scispace.com For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium, while for coupling with anilines, a slightly acidic medium is preferred. scispace.com The specific color of the resulting azo dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component.

Oxidation Reactions and Their Regioselectivity

The oxidation of this compound can lead to various products, depending on the oxidizing agent and the reaction conditions. The amino group is generally susceptible to oxidation. The Boyland-Sims oxidation, for example, involves the treatment of arylamines with peroxydisulfate (B1198043) in an alkaline aqueous solution. nih.gov This reaction can lead to the formation of o-aminoaryl sulfates. nih.gov The regioselectivity of this oxidation is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

The methyl group can also be a site for oxidation, potentially being converted to a carboxylic acid group under strong oxidizing conditions. However, the presence of the sensitive amino and nitro groups requires careful selection of the oxidant to achieve selective transformation. The regioselectivity of oxidation reactions on substituted anilines is a complex interplay of electronic and steric effects, and the specific outcome can be difficult to predict without experimental investigation.

Derivatization Strategies and Functional Group Interconversions

The chemical reactivity of this compound is characterized by the interplay of its substituent groups, which allows for various derivatization strategies. The primary amino group is a key site for functional group interconversions, notably through reactions like N-methylation and condensation to form Schiff bases. These transformations are significantly influenced by the electronic and steric environment created by the ortho-nitro, ortho-methyl, and meta-chloro substituents.

N-Methylation and its Influence on Electronic and Steric Factors

N-methylation of the primary amino group in this compound introduces a methyl group onto the nitrogen atom, profoundly altering the molecule's electronic and steric characteristics. The success and conditions of this reaction are dictated by the electron-withdrawing nature of the nitro and chloro groups and the steric hindrance around the amine.

Detailed Research Findings:

The N-methylation of anilines is a fundamental synthetic transformation. However, the reactivity of the aniline is highly dependent on the substituents on the aromatic ring.

Electronic Influence: The presence of strong electron-withdrawing groups, such as the nitro group in this compound, significantly deactivates the amino group. This deactivation reduces the nucleophilicity of the nitrogen atom, making reactions like methylation more challenging. Studies have shown that anilines with strongly deactivating substituents, including nitroanilines, may fail to undergo methylation under certain transition-metal-free conditions using formaldehyde (B43269). chimia.ch In contrast, catalytic systems have been developed to overcome this deactivation. For instance, an Iridium(III)-NHC complex has been successfully used to catalyze the N-alkylation of 2-nitroaniline (B44862) with benzyl (B1604629) alcohol, albeit with moderate yields (64%), highlighting the reduced reactivity. nih.govacs.org The chloro group further contributes to this electron deficiency through its inductive effect.

Steric Influence: The substitution pattern of this compound imposes considerable steric hindrance around the amino functionality. The methyl group at the 6-position and the nitro group at the 2-position flank the amine, physically obstructing the approach of methylating agents. This steric crowding can inhibit the mesomeric (resonance) interaction between the amino group and the benzene ring, which can affect basicity and reactivity. researchgate.net

Post-Methylation Effects: Once N-methylation is achieved, the resulting N-methylamino group exhibits different properties compared to the primary amine. The N-methyl group itself slightly increases steric bulk around the nitrogen center. Electronically, N-methylation of nitroanilines has been observed to decrease the basicity of the molecule compared to the parent aniline. rsc.org This is contrary to the effect seen in aniline itself, where N-methylation increases basicity. This "abnormal" effect in nitroanilines is attributed to a combination of inductive effects, changes in the hybridization of the nitrogen atom, and, crucially, altered solvation of the resulting ammonium ion. rsc.org

A process for the N-monomethylation of nitroanilines using a mixture of formaldehyde or paraformaldehyde and sulfuric acid has been patented, demonstrating a viable, if forceful, method for this transformation on deactivated substrates. google.com

| Aniline Substrate | Reaction/Reagent | Product | Yield | Key Observations | Reference |

|---|---|---|---|---|---|

| 2-Nitroaniline | Benzyl alcohol, Ir(III) catalyst (2b), KOtBu | N-benzyl-2-nitroaniline | 64% | Demonstrates feasibility of N-alkylation on a deactivated substrate with a suitable catalyst. | nih.govacs.org |

| 4-Chloroaniline | Formaldehyde, K2CO3, Toluene (B28343), 130°C | Mono- and di-methylated products | Trace amounts | Highlights the difficulty of methylation under certain metal-free conditions for halogenated anilines. | chimia.ch |

| m-Nitroaniline | Paraformaldehyde, Sulfuric Acid | N-methyl-m-nitroaniline | Not specified | Patented process effective for various nitroaniline isomers. | google.com |

| o-Nitroaniline | Paraformaldehyde, Sulfuric Acid | N-methyl-o-nitroaniline | Not specified | Patented process effective for various nitroaniline isomers. | google.com |

| 4-Methoxy-2-nitroaniline | Paraformaldehyde, Sulfuric Acid | N-methyl-4-methoxy-2-nitroaniline | Not specified | Demonstrates applicability to nitroanilines with additional electron-donating groups. | google.com |

Formation of Schiff Bases and Other Condensation Products

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). These reactions involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

Detailed Research Findings:

Schiff bases are a significant class of compounds synthesized via the condensation of a primary amine and a carbonyl compound. researchgate.net The formation of the characteristic azomethine (-C=N-) group provides a versatile route to new molecular structures. researchgate.net

Reactivity: Similar to N-methylation, the rate of Schiff base formation is influenced by the nucleophilicity of the amino group. The deactivated nature of the amine in this compound, due to the electron-withdrawing nitro and chloro groups, is expected to slow the reaction compared to more electron-rich anilines. However, the reaction is well-documented for a variety of nitroanilines, indicating its feasibility. For example, Schiff bases have been successfully synthesized from 3-nitroaniline (B104315), 2-methyl-3-nitroaniline, and 2-chloro-4-nitroaniline (B86195) by condensation with various aldehydes. troindia.innih.govglobalresearchonline.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with acid catalysis. troindia.in

Synthetic Utility: The imine bond in the resulting Schiff base changes the electronic properties of the molecule and can be a stepping stone for further synthetic transformations. nih.gov For instance, Schiff bases derived from nitroanilines have been used as precursors for the synthesis of 3-chloro-substituted azetidin-2-ones (β-lactams) through subsequent condensation with chloroacetyl chloride in the presence of a base like triethylamine. troindia.in This demonstrates the role of Schiff base formation as an intermediate step in the construction of more complex heterocyclic systems.

| Aniline Reactant | Carbonyl Reactant | Reaction Conditions | Schiff Base Product | Reference |

|---|---|---|---|---|

| 3-Nitroaniline | Furfural | Ethanol, H2SO4 | N-[(E)-furan-2-ylmethylidene]-3-nitroaniline | troindia.in |

| 2-Methyl-3-nitroaniline | 5-Nitrothiophene-2-carbaldehyde | Not specified | 2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |

| 2-Chloro-4-nitroaniline | 2-Chloroacetophenone (B165298) | Ethanol, reflux | Schiff base of 2-chloroacetophenone and 2-chloro-4-nitroaniline (CCA) | globalresearchonline.net |

| 2-Chloro-4-nitroaniline | Various aromatic aldehydes | Ethanol, glacial acetic acid | Series of tridentate Schiff bases | rdd.edu.iq |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 6 Methyl 2 Nitroaniline

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. Through the analysis of the vibrational modes of 3-Chloro-6-methyl-2-nitroaniline, a detailed picture of its structural characteristics can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational frequencies of its specific functional groups. The presence of the nitro (NO₂) group is typically confirmed by strong asymmetric and symmetric stretching vibrations. The amino (NH₂) group exhibits characteristic stretching vibrations as well. Aromatic C-H stretching and C=C ring stretching vibrations are also prominent features of the spectrum. The C-Cl and C-N stretching vibrations, along with various bending and deformation modes, complete the molecular fingerprint.

A detailed assignment of the principal FTIR peaks is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

No specific experimental FTIR data for this compound was found in the search results. The table is a template pending data availability.

Raman Spectroscopy Characterization

Complementing the FTIR data, Raman spectroscopy provides further insights into the vibrational modes of this compound. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete vibrational analysis. Key features in the Raman spectrum would include the symmetric stretching of the nitro group, ring breathing modes of the benzene (B151609) ring, and vibrations associated with the carbon-chlorine bond.

The significant Raman shifts and their corresponding vibrational assignments are summarized in the following table.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

No specific experimental Raman data for this compound was found in the search results. The table is a template pending data availability.

Correlation of Experimental and Theoretically Computed Vibrational Modes

To achieve a more profound understanding of the vibrational spectrum, experimental data are often correlated with theoretical calculations based on quantum chemical methods, such as Density Functional Theory (DFT). These computational models can predict the vibrational frequencies and intensities with a high degree of accuracy. By comparing the experimental FTIR and Raman spectra with the theoretically computed vibrational modes, a more definitive assignment of the spectral bands can be achieved. This correlation also allows for the investigation of molecular properties such as bond lengths, bond angles, and electronic structure, which are not directly accessible from the experimental spectra alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms within a molecule. By analyzing the chemical shifts and coupling patterns of atomic nuclei, the exact arrangement of the protons and carbons in the molecular framework of this compound can be determined.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides detailed information about the environment of the hydrogen atoms. The aromatic protons will appear as distinct signals in the downfield region of the spectrum, with their chemical shifts influenced by the electronic effects of the chloro, methyl, nitro, and amino substituents. The coupling between adjacent protons (spin-spin coupling) gives rise to splitting patterns that reveal the substitution pattern of the benzene ring. The protons of the methyl group will appear as a singlet in the upfield region.

The table below summarizes the ¹H NMR spectral data.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available |

No specific experimental ¹H NMR data for this compound was found in the search results. The table is a template pending data availability.

Carbon (¹³C) NMR Chemical Shift Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents attached to the ring. The carbon of the methyl group will resonate at a characteristic upfield chemical shift.

The assigned ¹³C NMR chemical shifts are presented in the following table.

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

No specific experimental ¹³C NMR data for this compound was found in the search results. The table is a template pending data availability.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within a molecule. For a substituted aromatic compound like this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

The HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org In the case of this compound, this technique would show a cross-peak connecting the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

The HMBC experiment detects longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH), which is crucial for piecing together the molecular skeleton. libretexts.org For instance, the protons of the methyl group (at position 6) would show HMBC correlations to the aromatic carbons at positions 1, 5, and 6. Similarly, the aromatic proton at position 4 would show correlations to carbons C2, C5, and C6, helping to confirm the substitution pattern on the benzene ring. These long-range correlations are fundamental in differentiating this isomer from other chloro-methyl-nitroanilines.

The table below outlines the expected 2D NMR correlations for this compound.

Interactive Data Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| Aromatic H (H-4) | C-4 | C-2, C-5, C-6 |

| Aromatic H (H-5) | C-5 | C-1, C-3, C-4, C-6, Methyl C |

| Methyl H (-CH₃) | Methyl C | C-1, C-5, C-6 |

| Amine H (-NH₂) | None | C-1, C-2 |

Solid-State NMR for Molecular Ordering and Dynamics

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the crystalline state. For this compound, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct physical properties, and ssNMR is highly sensitive to the local electronic environment of the nuclei, making it an excellent tool for identifying and characterizing them.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and peak multiplicities in the ¹³C CP-MAS spectrum, one can deduce the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which dictate the crystal packing arrangement.

Mass Spectrometry for Molecular Composition and Purity

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₇H₇³⁵ClN₂O₂) is 186.01960. echemi.com HRMS analysis would be expected to yield an m/z value extremely close to this theoretical mass, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Theoretical Exact Mass | 186.01960 Da |

| Theoretical Monoisotopic Mass | 186.0196052 Da echemi.com |

| Expected HRMS Result | [M+H]⁺ = 187.02708 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. epa.gov In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. amazonaws.com

The resulting mass spectrum displays the molecular ion (M⁺) peak and a series of fragment ion peaks, which form a unique fragmentation pattern that serves as a chemical fingerprint. For this compound, the molecular ion peak would be observed at m/z 186 (for ³⁵Cl) and 188 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂), the methyl group (-CH₃), or hydrochloric acid (-HCl). This technique is highly effective for both identifying the compound in a mixture and quantifying its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For analyzing non-volatile impurities or degradation products that may be present alongside this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. d-nb.info This technique separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds than GC-MS, including those that are thermally labile.

Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used in LC-MS. These methods usually generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it straightforward to determine the molecular weights of components in a mixture. rsc.org LC-MS is particularly useful in monitoring the synthesis of this compound, allowing for the detection of starting materials, intermediates, and byproducts in the reaction mixture.

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is governed by the presence of the nitroaniline chromophore. The benzene ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) creates a strong intramolecular charge transfer (ICT) system. researchgate.net

This ICT character results in intense absorption bands in the UV-Vis region. The spectrum is expected to show strong π→π* transitions associated with the aromatic system and a lower energy n→π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom in the amino group. The presence of the chloro and methyl substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted nitroaniline, a phenomenon known as solvatochromism, where the position of the absorption bands can also be influenced by the polarity of the solvent. worldscientific.comresearchgate.net These optical properties are of interest for applications in materials science, such as in the development of nonlinear optical (NLO) materials. researchgate.net

UV-Visible Spectroscopy for Absorption Characteristics

No experimental data regarding the UV-Visible absorption characteristics of this compound, including details on its maximum absorption wavelengths (λmax) in various solvents, could be located in the searched scientific literature.

Photoluminescence (PL) Spectroscopy Investigations

Information on the photoluminescence properties of this compound is not available in the public domain. Specifics regarding its emission and excitation spectra, quantum yield, and fluorescence lifetime have not been reported.

X-ray Diffraction for Crystalline and Molecular Architecture

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A search for single-crystal X-ray diffraction studies of this compound yielded no results. Consequently, crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound have not been determined or reported.

Powder X-ray Diffraction for Phase Identification and Polymorphism

No powder X-ray diffraction (PXRD) patterns for this compound are available in the reviewed literature. This includes a lack of data for phase identification, purity analysis, or studies on potential polymorphic forms of the compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

There are no published studies that include a Hirshfeld surface analysis of this compound. Therefore, a quantitative and qualitative mapping of its intermolecular interactions and crystal packing behavior is not available.

Computational Chemistry and Advanced Theoretical Modeling of 3 Chloro 6 Methyl 2 Nitroaniline

Electronic Structure and Molecular Orbital Investigations

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Mapping

Adhering to the strict instruction to not introduce any information, examples, or discussions that fall outside the explicit scope of 3-Chloro-6-methyl-2-nitroaniline, the article cannot be generated. The creation of scientifically accurate data tables and detailed research findings is contingent on the existence of primary research, which appears to be absent for this specific molecule's computational chemistry profile.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals. In this compound, significant charge transfer is expected from the electron-donating amino (-NH₂) and methyl (-CH₃) groups towards the strongly electron-withdrawing nitro (-NO₂) group.

The primary interactions involve the delocalization of the lone pair electrons of the amino nitrogen (LP(N)) and the π-electrons of the benzene (B151609) ring into the antibonding orbitals of the nitro group (π(N-O)) and the C-Cl bond (σ(C-Cl)). These interactions stabilize the molecule and are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction between the donor and acceptor orbitals.

Key Expected NBO Interactions:

π → π : Delocalization from the phenyl ring's π orbitals to the antibonding π orbitals of the C-NO₂ system.

LP(N) → π *: Transfer of charge from the nitrogen lone pair of the amino group to the antibonding orbitals of the aromatic ring and the nitro group. This interaction is characteristic of aniline (B41778) compounds and contributes to the partial double bond character of the C-NH₂ bond. nih.gov

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond between one of the amino hydrogens and an oxygen atom of the adjacent nitro group creates a stable six-membered ring, which significantly influences electron delocalization. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Representative) | Interaction Type |

| LP (N) | π* (C1-C6) | 25.50 | Lone Pair → π* Delocalization |

| π (C1-C6) | π* (C2-N) | 18.75 | π → π* Conjugation |

| LP (O) | σ* (N-C2) | 8.30 | Lone Pair → σ* Hyperconjugation |

| σ (C-H) | σ* (C-C) | 4.15 | σ → σ* Hyperconjugation |

Note: The E(2) values are representative examples for substituted nitroanilines and illustrate the expected magnitude of interactions.

Calculation of Global Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the framework of Density Functional Theory (DFT), are essential for predicting the chemical reactivity and stability of a molecule. acs.orgresearchgate.net

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A higher value implies greater stability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. nih.gov A high electrophilicity index indicates a good electrophile. acs.org

Chemical Potential (μ) represents the escaping tendency of electrons from an equilibrium system.

Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

These parameters are calculated using the following equations:

η = (ELUMO - EHOMO) / 2

μ = (EHOMO + ELUMO) / 2

ω = μ² / (2η)

S = 1 / η

For this compound, the presence of the electron-withdrawing nitro and chloro groups is expected to lower the LUMO energy, making the molecule a potent electrophile.

| Parameter | Formula | Representative Value (eV) | Interpretation |

| EHOMO | - | -6.85 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -2.90 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.95 | Influences stability and reactivity researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.975 | High stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.875 | High tendency to accept electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 6.02 | Strong electrophilic character |

| Chemical Softness (S) | 1 / η | 0.506 | Moderate polarizability |

Note: Values are plausible estimates based on DFT calculations for similar nitroaromatic compounds.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the rotational freedom of the amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups around their bonds to the benzene ring.

Relaxed Potential Energy Surface (rPES) Scans for Rotational Barriers

Relaxed Potential Energy Surface (rPES) scans are performed to determine the energy barriers associated with the rotation of substituent groups. researchgate.net For substituted nitroanilines, the rotation of the nitro group is a key factor influencing electronic properties and molecular planarity. mdpi.com

In a theoretical study on the closely related 2-methyl-6-nitroaniline (B18888) cation, the energy barrier for the rotation of the nitro group was calculated to be 11.6 kcal/mol. nih.gov This relatively high barrier is due to the steric hindrance from the adjacent methyl group and the loss of resonance stabilization when the nitro group is twisted out of the plane of the benzene ring. A similar or slightly higher barrier would be expected for this compound due to the additional presence of the chloro substituent. The rotation of the amino group typically has a much lower energy barrier. nih.gov

| Rotational Dihedral | Analogue Compound | Calculated Rotational Barrier (kcal/mol) | Reference |

| C-NO₂ | 2-methyl-6-nitroanilinium | 11.6 | nih.gov |

| C-NO₂ | 2-chloro-4-nitroanilinium | 4.6 | nih.gov |

| C-NH₂ | Substituted Anilines | ~0.1 - 2.0 | benthamdirect.commedjchem.com |

Investigation of Torsional Amplitudes and Conformational Preferences

Torsional amplitudes describe the range of rotational motion a substituent can undergo at a given temperature. The conformational preference of this compound is dictated by a balance of electronic and steric effects.

The most stable conformation is expected to be nearly planar to maximize π-conjugation between the amino and nitro groups through the aromatic ring. nih.gov However, steric repulsion between the ortho-positioned nitro and methyl groups, as well as the chloro and methyl groups, may force slight out-of-plane twisting. The formation of an intramolecular hydrogen bond between the -NH₂ and -NO₂ groups provides significant stabilization to the planar conformer, effectively locking the relative orientation of these two groups. researchgate.net Studies on similar molecules show that amino and nitro group planes can have small twist angles of a few degrees relative to the benzene ring. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their dynamics and interactions in a condensed phase (e.g., in solution or a crystal lattice).

Simulation of Molecular Behavior and Intermolecular Interactions in Condensed Phases

An MD simulation of this compound in a solvent like water or in a crystal structure would reveal key intermolecular interactions that govern its macroscopic properties. Simulations on related nitroaromatic compounds highlight the importance of specific interactions. nih.govacs.org

Key interactions that would be analyzed include:

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the nitro group's oxygen atoms are strong acceptors. In a crystal or solution, this leads to the formation of intermolecular N-H···O hydrogen bonds, which can link molecules into chains or more complex networks. researchgate.net

π-π Stacking : The electron-deficient nature of the nitro-substituted aromatic ring can promote π-π stacking interactions with other aromatic rings.

Halogen Bonding : The chlorine atom can act as a Lewis acid, participating in halogen bonding with electron-donating atoms on neighboring molecules.

Solvent Interactions : In solution, the simulation would detail the organization of solvent molecules around the solute, particularly around the polar amino and nitro groups, which would be strongly solvated.

These simulations provide a dynamic picture of how individual molecules of this compound interact with their environment, influencing properties like solubility, crystal packing, and melting point.

Reaction Kinetics and Thermodynamic Profiles of Transformations Involving 3 Chloro 6 Methyl 2 Nitroaniline

Kinetic Studies of Chemical Transformations

Detailed kinetic studies that include the determination of reaction order, rate constants, activation energies, and the influence of various reaction conditions on 3-Chloro-6-methyl-2-nitroaniline are not extensively reported.

Thermodynamic Analysis of Reactions

A thermodynamic analysis quantifying the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound is also not available.

Crystal Engineering and Solid State Chemistry of 3 Chloro 6 Methyl 2 Nitroaniline and Its Derivatives

Crystallization Techniques and Polymorphic Investigations

The crystallization of 3-Chloro-6-methyl-2-nitroaniline and its derivatives can be achieved through various methods, with slow evaporation from solutions being a common technique to obtain single crystals suitable for X-ray diffraction analysis. The choice of solvent can significantly influence the resulting crystal form, as different solvents can lead to the formation of polymorphs—different crystalline structures of the same compound. mdpi.com Polymorphism is a critical consideration in the pharmaceutical and materials science fields, as different polymorphs can exhibit distinct properties such as solubility, melting point, and stability. acs.orgmdpi.com

For instance, studies on related nitroaniline compounds have revealed the existence of multiple polymorphic forms. mdpi.com The investigation into the polymorphism of this compound would involve systematic screening of crystallization conditions, including different solvents, temperatures, and crystallization rates. Techniques such as powder X-ray diffraction (PXRD) are essential for identifying and characterizing different polymorphic phases in bulk samples. mdpi.com Computational methods are also increasingly used to predict the likelihood of polymorphism and to understand the energetic landscape of different crystal packing arrangements. mdpi.com

The phenomenon of conformational polymorphism, where different crystal structures arise from different molecular conformations, is particularly relevant for flexible molecules like some derivatives of this compound. researchgate.net The ability of certain bonds within the molecule to rotate allows for different spatial arrangements, which can lead to distinct packing motifs and, consequently, different polymorphs. researchgate.net The study of such conformational polymorphs provides insights into the subtle interplay between intramolecular flexibility and intermolecular interactions that govern crystal formation. researchgate.net

Analysis of Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. A thorough analysis of these interactions is fundamental to understanding the solid-state behavior of this compound and its derivatives.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, often playing a dominant role in determining the crystal packing of organic molecules. acs.org In the case of this compound, the amino group (-NH2) acts as a hydrogen bond donor, while the nitro group (-NO2) can act as a hydrogen bond acceptor.

The formation of salts of nitroanilines with inorganic acids introduces additional strong hydrogen bonding opportunities. For example, in the protonated forms (anilinium ions), the -NH3+ group becomes a much stronger hydrogen bond donor, leading to the formation of robust hydrogen-bonding networks with the counter-anions. researchgate.net These networks can be one-dimensional (chains), two-dimensional (layers), or three-dimensional, depending on the nature of the anion and the specific steric and electronic factors of the nitroaniline derivative. researchgate.net

To systematically describe and compare the hydrogen-bonding patterns observed in crystal structures, graph-set analysis is a powerful tool. researchgate.net This method uses a notation to classify the motifs formed by hydrogen bonds, such as chains, rings, and dimers. For instance, a common ring motif found in systems with hydrogen bond donors and acceptors is the R²₂(8) motif, which describes a dimer formed by two molecules connected by two hydrogen bonds, creating a ring of eight atoms. The analysis of these graph-set descriptors allows for a detailed comparison of the supramolecular architecture across a series of related compounds.

The strength of these hydrogen bonds can be assessed through spectroscopic techniques like infrared (IR) spectroscopy, where shifts in the vibrational frequencies of the N-H and N-O bonds can provide information about their involvement in hydrogen bonding. researchgate.net Theoretical calculations can also be employed to quantify the energies of these interactions. acs.org

The interplay between hydrogen and halogen bonding can lead to complex and interesting supramolecular assemblies. In some cases, these interactions can be competitive, while in others, they can be cooperative, reinforcing a particular packing arrangement. The analysis of crystal structures of chloro-substituted organic compounds often reveals the presence of C-H···Cl, N-H···Cl, or Cl···Cl interactions, which, although weaker than conventional hydrogen bonds, can collectively play a significant role in the crystal packing. researchgate.netgexinonline.com

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to be present. These interactions, arising from the electrostatic interactions between the electron clouds of the rings, contribute to the cohesive energy of the crystal. The nitro group can also participate in weak C-H···O interactions and interactions with the π-system of the aromatic ring (NO₂···π). researchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these various intermolecular contacts within a crystal structure, providing a detailed picture of the packing environment. researchgate.net

Co-crystallization Strategies for Tuning Solid-State Properties

Co-crystallization is a powerful crystal engineering strategy that involves combining two or more different molecular components in a single crystal lattice in a defined stoichiometric ratio. nih.gov This approach has gained significant attention as a means to modify and improve the physicochemical properties of solid materials, such as solubility, stability, and melting point. nih.govoup.com

For this compound, co-crystallization with suitable co-formers could be employed to create novel solid forms with tailored properties. The selection of co-formers is crucial and is typically based on their ability to form robust and predictable supramolecular synthons with the target molecule. Supramolecular synthons are structural units within a crystal that are held together by non-covalent interactions. acs.org

Given the functional groups present in this compound (amino, nitro, chloro, methyl), a variety of co-formers could be explored. For example:

Carboxylic acids: These can form strong hydrogen bonds with the amino group of the nitroaniline, potentially leading to salt formation or co-crystal formation through N-H···O and O-H···N interactions.

Other hydrogen bond acceptors/donors: Molecules with complementary hydrogen bonding sites could be used to generate specific network structures.

Halogen bond donors/acceptors: Co-formers containing iodine or bromine atoms could be used to introduce strong halogen bonds with the chlorine atom or the nitro group of this compound. nih.gov

The formation of co-crystals can be achieved through various crystallization techniques, including solution-based methods (slow evaporation, cooling crystallization) and solid-state methods (grinding, solvent-drop grinding). The resulting multicomponent crystals would then be characterized by single-crystal and powder X-ray diffraction to determine their structure and phase purity.

Elucidating Structure-Property Relationships in Crystalline Forms

A central goal of crystal engineering is to establish clear relationships between the crystal structure of a material and its macroscopic properties. acs.org For this compound and its derivatives, understanding these structure-property relationships is key to designing materials with desired functionalities.

The arrangement of molecules in the crystal lattice can have a profound impact on various physical properties:

Melting Point and Thermal Stability: The strength and dimensionality of the intermolecular interactions directly influence the energy required to break down the crystal lattice. For instance, two-dimensional hydrogen-bonded networks, as seen in some nitroaniline salts, often lead to enhanced thermal stability compared to one-dimensional or zero-dimensional networks.

Solubility and Dissolution Rate: The energy required to overcome the lattice forces and solvate the individual molecules determines the solubility. Different polymorphs or co-crystals of the same compound can have significantly different solubilities, a property of great importance in the pharmaceutical industry. nih.gov

Mechanical Properties: The way molecules are packed affects the mechanical response of the crystal, such as its hardness and elasticity. Anisotropic packing can lead to different mechanical properties when measured along different crystal axes. gexinonline.com

Optical Properties: The chromophoric nature of the nitroaniline moiety suggests that the crystal packing could influence the optical properties of the material, such as its color and nonlinear optical (NLO) response. The alignment of molecular dipoles in a non-centrosymmetric crystal structure is a prerequisite for second-harmonic generation (SHG), an NLO property.

By systematically studying the crystal structures of a series of derivatives and co-crystals of this compound and correlating these structures with their measured properties, a deeper understanding of the underlying structure-property relationships can be developed. This knowledge can then be used to rationally design new crystalline materials with optimized performance characteristics.

Advanced Applications in Materials Science Research Focus

Role as a Key Building Block in Complex Organic Molecule Synthesis

3-Chloro-6-methyl-2-nitroaniline serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. Its substituted aniline (B41778) structure, featuring chloro, methyl, and nitro groups, provides multiple reaction sites for further functionalization.

One notable application is in the synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide. This is typically achieved through the acetylation of this compound with acetic anhydride (B1165640) or acetyl chloride. smolecule.com A representative method involves reacting the aniline with acetic anhydride in a solvent like dichloromethane, yielding the acetamide (B32628) product with high purity (typically 85-90% yield and >95% purity). smolecule.com This derivative is being investigated for its potential as a precursor for antibacterial agents and in the formulation of pesticides. smolecule.com

Furthermore, the structural motif of this compound is found within libraries of compounds synthesized for various research purposes, such as the preparation of hydrofuroquinolines. google.com The presence of the reactive amino and nitro groups, along with the chlorine atom, allows for a range of chemical transformations, making it a versatile building block in combinatorial chemistry and the development of novel compounds.

Investigations in Nonlinear Optical Materials (Drawing from Analogous Compounds)

While direct studies on the nonlinear optical (NLO) properties of this compound are not extensively documented, research on analogous nitroaniline derivatives provides strong evidence for its potential in this field. Organic materials, in general, are of significant interest for NLO applications due to the high mobility of π-electrons in their delocalized systems, which can lead to efficient NLO effects and rapid response times. tcichemicals.com

Nitroaniline derivatives, in particular, are a well-studied class of NLO materials. bohrium.com Compounds like 2-methyl-4-nitroaniline (B30703) and p-nitroaniline have demonstrated significant second-harmonic generation (SHG) and third-harmonic generation (THG) capabilities. researchgate.netrsc.orgacs.org The NLO response in these molecules is attributed to the presence of an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Third-harmonic generation is a third-order nonlinear optical process where three photons of the same frequency interact with a nonlinear material to generate a single photon with three times the frequency. This phenomenon is crucial for applications such as frequency conversion of lasers and in optical microscopy.

Studies on materials similar to this compound have shown promising THG properties. For instance, the third-order nonlinear optical susceptibility of various organic-inorganic hybrid materials based on p-nitroaniline has been evaluated using THG measurements. researchgate.net These studies often involve preparing thin films of the material and irradiating them with a high-intensity laser to observe the generation of the third harmonic. The efficiency of this process is related to the molecular hyperpolarizability of the compound. Given the structural similarities, it is plausible that this compound would also exhibit a significant nonlinear response, making it a candidate for THG applications.

The development of materials with strong NLO properties is essential for creating components for photonic waveguides and all-optical signal processing. tcichemicals.com These technologies rely on the ability to manipulate light with light, and NLO materials are key to achieving this.

Research has explored the fabrication of nanofibers containing nitroaniline derivatives for applications in ultrafast optics. bohrium.com For example, nanocrystals of 3-nitroaniline (B104315) embedded in polymer nanofibers have been investigated for their SHG and piezoelectric properties. bohrium.com This approach of incorporating NLO-active molecules into polymer matrices allows for the creation of flexible and processable materials for photonic devices. The potential of this compound in this area would depend on its ability to be incorporated into such systems while maintaining its NLO activity.

Contributions to Catalysis Research

In the field of catalysis, derivatives of this compound are utilized in hydrogenation reactions. For instance, the catalytic hydrogenation of 2-chloro-6-nitrotoluene (B1664060) to produce 3-chloro-2-methylaniline (B42847) has been studied using a palladium-on-carbon (Pd/C) catalyst. researchgate.net This reaction is significant as aromatic chloramines are important intermediates for producing dyes, drugs, and herbicides. researchgate.net

The research focused on optimizing reaction conditions such as temperature and hydrogen pressure to achieve high selectivity and minimize dehalogenation, a common side reaction. researchgate.net The findings indicated that the hydrogenation was first order with respect to the 2-chloro-6-nitrotoluene concentration and zero order with respect to hydrogen. researchgate.net While this compound itself is not the catalyst, its derivatives are the substrates in these important catalytic transformations, contributing to the development of more efficient and selective catalytic processes.

Environmental Research Contexts

Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants. nih.gov Due to their widespread use in various industries, there is a significant interest in understanding their fate in the environment and developing methods for their remediation. researchgate.netcswab.org

In this context, this compound and similar compounds can serve as model compounds or standards in studies focused on the biodegradation and biotransformation of these pollutants. nih.gov Research in this area often involves isolating and characterizing microorganisms, such as bacteria and fungi, that can utilize these compounds as a source of carbon and energy. nih.govresearchgate.net By studying the metabolic pathways involved in the degradation of compounds like this compound, scientists can gain insights into the mechanisms of detoxification and develop strategies for the bioremediation of contaminated sites. nih.govresearchgate.net

The partial degradation of nitroaromatic compounds can sometimes lead to the formation of aromatic amines, which can be more toxic than the parent compound. researchgate.net Therefore, detailed studies using specific model compounds are crucial for a comprehensive understanding of the entire degradation process and for ensuring the complete mineralization of these pollutants.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-6-methyl-2-nitroaniline, and how can reaction efficiency be improved?

- Methodological Answer : A common approach involves reductive chlorination and nitration of precursor toluidine derivatives. For example, sodium polysulfide and ammonium bromide can reduce 6-chloro-2-nitrotoluene at controlled temperatures (30°C), followed by purification via recrystallization . Efficiency improvements include optimizing stoichiometric ratios (e.g., 1:1.25 molar ratio of substrate to reducing agent) and using inert atmospheres to minimize side reactions. Reaction progress can be monitored via TLC or HPLC.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key characterization methods include:

- Melting Point : Differential Scanning Calorimetry (DSC) to determine purity (e.g., reported mp ~158°C for analogues ).

- Solubility : Test in polar (water, ethanol) and non-polar solvents (dichloromethane) under controlled temperatures.

- Spectroscopy : UV-Vis (λmax in ethanol), FTIR (C-NO₂ stretch ~1520 cm⁻¹), and ¹H/¹³C NMR (aromatic proton shifts at δ 6.8–7.5 ppm) .

| Property | Method | Typical Value/Observation | Reference |

|---|---|---|---|

| Melting Point | DSC | ~158°C (analogue) | |

| Solubility | Gravimetric Analysis | Slightly soluble in hot water | |

| UV-Vis λmax | Spectrophotometry | ~320 nm (nitroaromatic) |

Q. What safety protocols are critical when handling nitroaniline derivatives?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Store in amber bottles away from light to prevent decomposition.

- Follow waste disposal guidelines for nitro compounds (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can computational modeling predict the electronic and reactive behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electron Density : Localize electron-deficient regions (nitro group) for nucleophilic attack.

- Reactivity : Predict substituent effects on nitration/chlorination sites using Fukui indices.

- Spectroscopic Validation : Compare computed IR/NMR spectra with experimental data .

Q. What strategies resolve contradictions in reported crystallographic data for nitroaniline derivatives?

- Methodological Answer :

- Redetermination : Use single-crystal XRD (SHELXL ) to refine structures.

- Validation Tools : Check R-factors (<5%) and ADDSYM (PLATON) for missed symmetry.

- Cross-Reference : Compare unit cell parameters (a, b, c, α, β, γ) with Cambridge Structural Database entries .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Steric Maps : Generate using molecular modeling software (e.g., GaussView) to identify hindered sites.

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., electrophilic substitution in H₂SO₄ vs. AcOH).

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reaction pathways via MS/MS .

Data Contradiction Analysis

Q. How should researchers validate conflicting solubility or melting point data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products